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Compound of Interest

Compound Name: Azetidin-3-YL-acetic acid

Cat. No.: B068423

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Azetidin-3-yl-acetic acid, a key building block in medicinal chemistry. Due to the prevalence of
its protected forms in synthesis, this document leverages data from its N-tert-butoxycarbonyl
(N-Boc) protected analogue alongside foundational spectroscopic principles for the parent
compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Azetidin-3-yl-acetic acid and
its N-Boc protected form. Data for the unprotected form are inferred from spectroscopic
principles and comparison with related structures, while data for the N-Boc derivative are based
on reported experimental values.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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N-Boc-Azetidin-3-yl-acetic

Azetidin-3-yl-acetic acid

Nucleus

acid (Experimental)[1][2] (Predicted)

0 4.06 (dd, J=8.5, 8.3 Hz, 0 ~3.7-4.0 (m, 4H, azetidine
'H NMR 2H), 3.61 (dd, J =8, 6 Hz, 2H), CH3z), ~3.0-3.3 (m, 1H,

2.94-2.82 (m, 1H), 2.62 (d, J = azetidine CH), ~2.7 (d, 2H,

7.8 Hz, 2H), 1.43 (s, 9H) CH2COOH)

Predicted based on azetidine
o and acetic acid moieties.
Data not explicitly found, but o
] Azetidine C2/C4: ~55-60 ppm,

13C NMR predicted based on related

structures.

Azetidine C3: ~30-35 ppm,
CH2COOH: ~40-45 ppm, C=0:
~175-180 ppm

Table 2: Infrared (IR) Spectroscopy Data
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Functional Group

Vibrational Mode

N-Boc-Azetidin-3-yl-
acetic acid
(Predicted)

Azetidin-3-yl-acetic
acid (Predicted)[3]
[41[5]

3300-2500 cm~—1

3300-2500 cm™~1 (very

O-H (Carboxylic Acid) Stretching broad, due to
(broad) o
zwitterionic form)
o _ ~3300-3200 cm~1
N-H (Azetidine) Stretching - )
(secondary amine)
C-H (Alkyl) Stretching 2975-2850 cm~! 2975-2850 cm~!
~1600-1550 cm~1
) ) ] (carboxylate) and/or
C=0 (Carboxylic Acid)  Stretching ~1710 cm™1
~1730-1700 cm~1
(acid)
C=0 (Boc group) Stretching ~1690 cm~1 -
C-O (Carboxylic Acid) Stretching 1320-1210 cm™1 1320-1210 cm™?
) ) ) 1440-1395 cm~* and 1440-1395 cm~* and
O-H (Carboxylic Acid) Bending

950-910 cm™?

950-910 cm™t

Table 3: Mass Spectrometry (MS) Data

N-Boc-Azetidin-3-yl-acetic

Analysis Type ] Azetidin-3-yl-acetic acid
acid

Molecular Formula C10H17NOa CsHoNO:2

Molecular Weight 215.25 g/mol 115.13 g/mol

Exact Mass 215.1158 g/mol 115.0633 g/mol [6]

Predicted Fragmentation

Loss of Boc group (CsHs02),

Loss of COOH, fragmentation

loss of COOH, fragmentation

of the azetidine ring.

of the azetidine ring.
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Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These
represent standard laboratory practices and may be adapted based on the specific
instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., D20, CD3OD, or DMSO-ds). For Azetidin-3-yl-acetic acid,
D20 is often preferred to observe the exchange of the labile N-H and O-H protons.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton
frequency of 300 MHz or higher.

'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and
an acquisition time of 2-4 seconds.

o The number of scans can range from 8 to 64, depending on the sample concentration.
13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Due to the lower natural abundance and gyromagnetic ratio of 13C, a larger number of
scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

o DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be
performed to differentiate between CH, CHz, and CHs groups.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or
the residual solvent peak).
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Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium
bromide (KBr) and press the mixture into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample
directly on the ATR crystal. This is a common and convenient method.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Record the sample spectrum over the mid-infrared range (typically 4000-400 cm™1).
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

» Data Analysis: The resulting spectrum displays absorbance or transmittance as a function of
wavenumber (cm~1). Identify characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as
methanol, acetonitrile, or a water/organic solvent mixture. For small polar molecules,
derivatization may be employed to improve ionization and chromatographic retention, though
it is not always necessary.

e Instrumentation: A common setup is a Liquid Chromatography (LC) system coupled to a
Mass Spectrometer (LC-MS). The mass analyzer can be of various types, such as a
quadrupole, time-of-flight (TOF), or Orbitrap.

e Chromatography (for LC-MS):
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o Use a reversed-phase column (e.g., C18) for separation.

o The mobile phase typically consists of a gradient of water and an organic solvent (e.g.,
acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) to
improve peak shape.

e Mass Spectrometry:

o lonization: Electrospray ionization (ESI) is commonly used for polar molecules like amino
acids. Both positive and negative ion modes should be tested.

o Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the
parent ion ([M+H]* or [M-H]").

o Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to obtain
structural information. This involves isolating the parent ion, subjecting it to collision-
induced dissociation (CID), and analyzing the resulting fragment ions.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis
of Azetidin-3-yl-acetic acid.

Workflow for Spectroscopic Analysis of Azetidin-3-yl-acetic acid
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Caption: Workflow for the Spectroscopic Analysis.

Correlation of Functional Groups to Spectroscopic Signals
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Caption: Functional Group and Signal Correlation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Azetidin-3-yl-acetic acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b068423#spectroscopic-data-nmr-ir-ms-of-azetidin-3-
yl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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